molecular formula C4H12ClNO2 B3058452 Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride CAS No. 89541-41-3

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

Cat. No.: B3058452
CAS No.: 89541-41-3
M. Wt: 141.6 g/mol
InChI Key: RCDZRJDWZBNHOH-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Hydroxylamine derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is used to produce O-substituted hydroxylamines, which serve as precursors for drugs and agrochemicals. For example, it can be converted into 2-[(4-(2-ethoxyethyl)phenoxy]ethylamine, an important intermediate in synthesizing aminopyrimidine and quinazoline compounds known for their insecticidal properties .

Case Study: Insecticidal Agents

A study demonstrated the synthesis of isoxazolines from hydroxylamine hydrochloride, which exhibited significant insecticidal activity against Mythimna separata Walker. The structural modifications of podophyllotoxin derivatives led to compounds with enhanced biological activity .

Biomedical Applications

Hydroxylamines have been explored for their potential in biomedical applications, particularly in drug development. Hydroxylamine derivatives can act as inhibitors for various biological targets, including enzymes involved in cancer progression.

Case Study: Indoleamine 2,3-Dioxygenase Inhibitors

Research on O-alkylhydroxylamines has shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy. Two hydroxylamine compounds demonstrated nanomolar activity in cell-based assays against HeLa cells expressing IDO1, indicating their potential as therapeutic agents .

Polymer Chemistry

Hydroxylamine functionalities are also utilized in polymer chemistry to modify polymer properties. Hydroxamic acid functionalized polyethers have been developed for biomedical applications due to their ability to chelate iron ions effectively.

Case Study: Hydroxamic Acid Functional Polyethers

Research highlighted the synthesis of hydroxamic acid functional poly(ethylene glycol) (HA-PEG), which showed excellent stability and low dispersity. These polymers can be used for surface coatings and drug delivery systems due to their favorable interaction with metal ions .

Environmental Applications

The ability of hydroxylamines to react with various substrates makes them suitable for environmental applications, including the degradation of pollutants. Their role as reducing agents can facilitate the detoxification of hazardous substances.

Data Summary Table

Application AreaCompound UsedKey Findings/Results
Pharmaceutical SynthesisHydroxylamine, O-(2-ethoxyethyl)-HClPrecursor for aminopyrimidine and quinazoline compounds
Insecticidal AgentsHydroxylamine derivativesSignificant activity against Mythimna separata
Biomedical ApplicationsO-alkylhydroxylaminesNanomolar inhibition of IDO1 in cancer cells
Polymer ChemistryHydroxamic acid functionalized PEGEffective iron chelation and biomedical applications
Environmental ApplicationsHydroxylaminesPotential for pollutant degradation

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with molecular targets such as proteins and nucleic acids, leading to modifications that affect their function and activity. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride include:

Uniqueness

This compound is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Biological Activity

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a compound that has garnered interest due to its diverse biological activities and applications in both research and industrial settings. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its nucleophilic properties, allowing it to participate in various chemical reactions. It can interact with proteins and nucleic acids, leading to modifications that can significantly affect their function and activity. The compound is often utilized as a reagent in organic synthesis and biochemical studies to modify biomolecules .

Biological Applications

The biological implications of this compound are vast. Below are some notable applications:

  • Protein Modification : The compound is frequently used to label proteins through the formation of stable adducts with carbonyl groups. This property is crucial for studying protein interactions and dynamics.
  • Nucleic Acid Chemistry : Hydroxylamine derivatives have been employed to modify nucleic acids, impacting their stability and reactivity.
  • Antiproliferative Activity : Some derivatives of hydroxylamine have shown potential antiproliferative effects in mammalian cells, particularly through the inhibition of topoisomerase II .

1. Eye Irritation Study

A study assessing the eye irritation potential of hydroxylamine hydrochloride indicated moderate irritation following exposure in rabbits. The mean scores for corneal opacity and conjunctival redness were notable, suggesting that the compound can cause significant ocular effects .

2. Protein Labeling Efficiency

Research comparing various hydroxylamine derivatives demonstrated that this compound exhibited efficient labeling of carbonic anhydrase II (CA-II), a protein involved in CO2 transport and pH regulation. The study utilized fluorescence techniques to quantify the efficiency of labeling .

Research Findings

StudyFindings
Eye Irritation AssessmentModerate irritation observed with mean scores for corneal opacity at 2.0 after treatment with 50 mg of hydroxylamine hydrochloride .
Protein Labeling EfficiencyHydroxylamine derivatives showed varying efficiencies in labeling CA-II; the specific derivative used in this study was highly effective .
Antiproliferative EffectsCertain hydroxylamine derivatives demonstrated significant antiproliferative activity in mammalian cell lines by inhibiting topoisomerase II activity .

Properties

IUPAC Name

O-(2-ethoxyethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-2-6-3-4-7-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDZRJDWZBNHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546789
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89541-41-3
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
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Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
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Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
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Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
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Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 6
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

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